molecular formula C28H28BF5N2O5S B12398643 STAT3-SH2 domain inhibitor 1

STAT3-SH2 domain inhibitor 1

Cat. No.: B12398643
M. Wt: 610.4 g/mol
InChI Key: CEZFPVMURCGETD-UHFFFAOYSA-N
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Description

STAT3-SH2 domain inhibitor 1 is a small molecule designed to inhibit the signal transducer and activator of transcription 3 (STAT3) by targeting its SH2 domain. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. Persistent activation of STAT3 has been linked to the development and progression of several cancers, making it a potential therapeutic target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STAT3-SH2 domain inhibitor 1 involves multiple steps, including the preparation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

STAT3-SH2 domain inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the core scaffold, each with specific functional groups that enhance the inhibitory activity of the compound .

Scientific Research Applications

STAT3-SH2 domain inhibitor 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of STAT3 inhibitors.

    Biology: Employed in cell-based assays to investigate the role of STAT3 in cellular processes.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers with hyperactivated STAT3 signaling.

    Industry: Utilized in drug discovery programs to develop new anticancer therapies

Mechanism of Action

STAT3-SH2 domain inhibitor 1 exerts its effects by binding to the SH2 domain of STAT3, thereby preventing its dimerization and subsequent activation. This inhibition disrupts the STAT3 signaling pathway, leading to reduced transcription of target genes involved in cell proliferation and survival. The compound specifically targets the phosphorylated tyrosine residues on STAT3, which are critical for its activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high specificity for the STAT3 SH2 domain, leading to more effective inhibition of STAT3 activity. Its unique binding mode and favorable pharmacokinetic profile make it a promising candidate for further development as an anticancer therapeutic agent .

Properties

Molecular Formula

C28H28BF5N2O5S

Molecular Weight

610.4 g/mol

IUPAC Name

[4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]phenyl]boronic acid

InChI

InChI=1S/C28H28BF5N2O5S/c1-35(42(40,41)28-26(33)24(31)23(30)25(32)27(28)34)16-22(37)36(21-13-11-20(12-14-21)29(38)39)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,38-39H,2-6,15-16H2,1H3

InChI Key

CEZFPVMURCGETD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C3CCCCC3)C(=O)CN(C)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)(O)O

Origin of Product

United States

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